molecular formula C8H17ClN2O B2478733 N-[(piperidin-2-yl)methyl]acetamide hydrochloride CAS No. 860217-45-4

N-[(piperidin-2-yl)methyl]acetamide hydrochloride

Cat. No.: B2478733
CAS No.: 860217-45-4
M. Wt: 192.69
InChI Key: AHPGOOPMYPBZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(piperidin-2-yl)methyl]acetamide hydrochloride ( 860217-45-4) is a high-purity chemical compound supplied for research and development purposes. This acetamide derivative features a piperidine moiety, a common structural feature in many biologically active molecules and pharmaceuticals . With a molecular formula of C8H17ClN2O and a molecular weight of 192.69 g/mol , this compound serves as a versatile building block in medicinal chemistry and drug discovery. The core structure of this compound is of significant research interest. The amide functional group is present in a large proportion of drug candidates and commercial pharmaceuticals, making reagents like this one invaluable for the synthesis of novel compounds . Furthermore, recent scientific studies have explored related piperidine-containing acetamides as selective inhibitors of enzymes like butyrylcholinesterase (BChE) . Such inhibitors are being investigated for their potential in the treatment of neurodegenerative diseases, including Alzheimer's disease, highlighting the relevance of this structural motif in neuroscientific research . This product is provided exclusively for laboratory research. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(piperidin-2-ylmethyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10-6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPGOOPMYPBZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860217-45-4
Record name N-[(piperidin-2-yl)methyl]acetamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(piperidin-2-yl)methyl]acetamide hydrochloride typically involves the reaction of piperidine with acetamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and crystallization to achieve the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(piperidin-2-yl)methyl]acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various alkylating agents. The reaction conditions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(piperidin-2-yl)methyl]acetamide oxide, while reduction may produce N-[(piperidin-2-yl)methyl]acetamide .

Scientific Research Applications

N-[(piperidin-2-yl)methyl]acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(piperidin-2-yl)methyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Piperidine Substitution Position
  • Target Compound : The piperidine ring is substituted at the 2-position , creating a distinct spatial arrangement compared to 4-substituted analogs.
  • N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride () : An ether linkage at the 4-position and a cyclopropyl group further modify solubility and metabolic stability.
Substituent Diversity
  • 2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide Hydrochloride () : Chlorine and cyclopropyl groups introduce electronegativity and conformational rigidity, which may influence target selectivity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form
N-[(Piperidin-2-yl)methyl]acetamide HCl C8H15ClN2O (inferred) ~194.68 (calc.) Piperidin-2-ylmethyl Hydrochloride
N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide HCl () C15H22ClN2O 246.35 4-Methylphenylmethyl, piperidin-4-yl Hydrochloride
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide HCl () C10H19ClN2O2 234.72 Cyclopropyl, piperidin-4-yloxy Hydrochloride
N-(2-(Piperidin-4-yl)phenyl)acetamide HCl () C13H19ClN2O 254.76 2-Phenyl, piperidin-4-yl Hydrochloride

Key Observations :

  • The target compound has a lower molecular weight compared to phenyl-substituted analogs (), suggesting improved bioavailability.
  • Ether-linked derivatives () exhibit higher oxygen content, enhancing hydrophilicity.

Yield and Purity :

  • Yields for piperidine-based analogs range from 51–60% (), comparable to typical synthetic routes for such compounds.
  • Purity levels for commercial analogs (e.g., 95% for ) highlight the importance of rigorous purification in pharmaceutical applications.
Enzyme Inhibition
  • Substituents like sulfonyl groups enhance enzyme binding.
  • Target Compound: While direct data are lacking, the piperidine-2-yl group may favor interactions with neurotransmitter receptors (e.g., sigma-1 or opioid receptors) due to conformational similarities to known ligands.

Biological Activity

N-[(piperidin-2-yl)methyl]acetamide hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is notable for its interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

This compound possesses a piperidine ring, which is known for its ability to interact with multiple biochemical pathways. The presence of the acetamide group enhances its solubility and stability, making it a suitable candidate for various biological applications.

PropertyValue
Molecular FormulaC₉H₁₄ClN₃O
Molecular Weight201.68 g/mol
SolubilitySoluble in water
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Piperidine derivatives are known to modulate neurotransmitter systems, which can affect various physiological processes. This compound may also exhibit antibacterial and antifungal properties, making it a candidate for further research in antimicrobial therapies.

Biochemical Pathways

Research indicates that this compound may influence several key biochemical pathways:

  • Neurotransmission : Interacts with neurotransmitter receptors, potentially impacting mood and cognitive functions.
  • Antimicrobial Activity : Exhibits inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Cellular Processes : Involved in cellular signaling pathways that regulate growth and apoptosis.

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound, particularly its antimicrobial properties.

Antimicrobial Activity

A series of experiments have demonstrated the compound's effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0098 mg/mL
Candida albicans0.039 mg/mL

These results indicate that this compound exhibits promising antibacterial activity, particularly against clinically relevant pathogens.

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy :
    A study published in MDPI reported that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
  • Neuropharmacological Applications :
    Preliminary research suggests potential applications in treating neurological disorders due to the compound's interaction with neurotransmitter systems . This makes it a candidate for further investigation in neuropharmacology.
  • Chemical Reactivity :
    The compound can undergo various chemical reactions, including oxidation and substitution, which may yield derivatives with enhanced biological activity . This aspect opens avenues for synthesizing more potent analogs.

Q & A

How can the synthesis of N-[(piperidin-2-yl)methyl]acetamide hydrochloride be optimized to enhance yield and purity?

Methodological Answer:
Optimization involves systematic adjustments to reaction parameters:

  • Catalysts: Use coupling agents like EDC or DCC to improve amide bond formation efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane or DMF) enhance solubility and reaction rates .
  • Temperature Control: Maintain temperatures between 0–25°C during sensitive steps (e.g., acetylation) to minimize side reactions .
  • Monitoring: Track reaction progress via TLC or HPLC to identify incomplete steps and adjust conditions dynamically .

What advanced characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
Combine multiple orthogonal methods:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to verify piperidine ring conformation, acetamide linkage, and hydrochloride salt formation .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and detect trace impurities (<0.1%) .
  • X-ray Crystallography: Resolve crystal structure to validate stereochemistry, particularly for chiral centers in the piperidine moiety .
  • Elemental Analysis: Quantify C, H, N, and Cl to ensure stoichiometric consistency with the hydrochloride salt .

How should researchers design in vitro experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Target Selection: Prioritize receptors/ion channels commonly modulated by piperidine-acetamide derivatives (e.g., σ receptors or serotonin transporters) .
  • Dose-Response Curves: Test concentrations ranging from 1 nM to 100 µM to establish EC50_{50}/IC50_{50} values .
  • Control Experiments: Include positive controls (e.g., known σ receptor agonists) and vehicle controls (e.g., DMSO) to validate assay specificity .
  • Reproducibility: Replicate experiments across 3+ independent trials to account for biological variability .

How can conflicting pharmacological data (e.g., varying IC50_{50}50​ values) be analyzed and resolved?

Methodological Answer:

  • Assay Conditions: Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration), which may alter compound solubility or target binding .
  • Batch Variability: Analyze purity differences between synthetic batches using HPLC; impurities >95% can skew activity .
  • Statistical Analysis: Apply ANOVA or Student’s t-test to determine if discrepancies are statistically significant .
  • Mechanistic Studies: Use radioligand binding assays or computational docking to confirm target engagement .

What strategies mitigate low yields during the acetylation step of the synthesis?

Methodological Answer:

  • Reagent Stoichiometry: Use a 1.2–1.5 molar excess of acetylating agent (e.g., acetic anhydride) to drive the reaction to completion .
  • Activation: Pre-activate the carboxylic acid with HOBt or HOAt to improve acylation efficiency .
  • Side Reaction Suppression: Add molecular sieves to absorb water, preventing hydrolysis of the acetyl intermediate .

How can HPLC or LC-MS methods be developed for quantifying this compound in complex matrices?

Methodological Answer:

  • Column Selection: Use a C18 column with 3 µm particle size for high resolution .
  • Mobile Phase: Optimize acetonitrile/water gradients (e.g., 10–90% acetonitrile over 15 minutes) to separate the compound from matrix interferences .
  • Detection: Employ UV detection at 210–230 nm (amide bond absorption) or MS/MS in positive ion mode for enhanced specificity .
  • Validation: Assess linearity (R2^2 > 0.99), LOD/LOQ (≤1 ng/mL), and recovery rates (85–115%) per ICH guidelines .

How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hygroscopic degradation; room temperature storage reduces stability by >50% over 6 months .
  • Light Exposure: Protect from UV light using amber glass vials to avoid photolytic cleavage of the acetamide bond .
  • Solution Stability: In aqueous buffers (pH 7.4), monitor hydrolysis via HPLC weekly; use lyophilized forms for long-term stability .

What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger to model binding to σ-1 receptors, focusing on piperidine-amide hydrogen bonding .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR Models: Train models on piperidine derivatives’ logP and polar surface area to predict blood-brain barrier permeability .

How can structural modifications enhance the compound’s pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the piperidine ring with morpholine to improve solubility without sacrificing target affinity .
  • Prodrug Design: Introduce ester groups at the acetamide moiety for sustained release in vivo .
  • Metabolic Stability: Fluorinate the piperidine ring to reduce CYP450-mediated oxidation .

What steps ensure reproducibility when replicating literature synthesis protocols?

Methodological Answer:

  • Detailed Protocols: Cross-reference multiple sources (e.g., ) to identify consensus conditions (e.g., solvent, catalyst ratios).
  • Purification Rigor: Use column chromatography with gradients (e.g., 5–20% methanol in DCM) to isolate high-purity product .
  • Analytical Cross-Check: Compare NMR/MS data with published spectra to confirm structural fidelity .

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